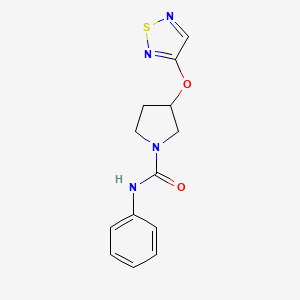

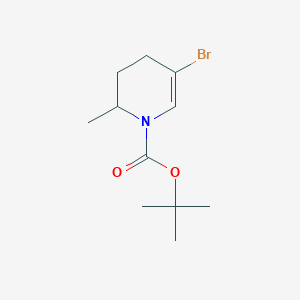

![molecular formula C16H10F3N7O B2492884 5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine CAS No. 892764-82-8](/img/structure/B2492884.png)

5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to the compound often involves the condensation of specific amine groups with substituted phenyl-oxadiazoles. For instance, the synthesis of polyheterocycles, such as the ones involving oxadiazole and triazole rings, usually incorporates a step where an amino triazole reacts with chloromethyl-oxadiazoles, resulting in novel compounds that exhibit significant biological activities, including antibacterial properties (Guo-qiang Hu et al., 2005). Such processes underline the importance of oxadiazoles and triazoles in developing pharmacophore structures for antibacterial drugs.

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and triazole rings is critical in determining their chemical behavior and biological activity. Techniques such as IR, 1H NMR, MS, and elemental analysis are commonly used to confirm the structures of newly synthesized compounds, which often show promising results in biological screenings (Guo-qiang Hu et al., 2005).

Chemical Reactions and Properties

Compounds featuring oxadiazole and triazole moieties engage in a variety of chemical reactions. They can undergo tandem C-N coupling and Boulton-Katritzky rearrangement reactions, offering a pathway to synthesize triazolopyridines, which are important in developing pharmacologically active molecules (H. Xiong et al., 2022). These reactions underscore the versatile nature of these compounds in organic synthesis.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and related compounds exhibit significant in vitro anticancer activity against various human cancer cell lines. Notably, Mannich bases derived from these compounds have shown potent cytotoxicity, with some derivatives exhibiting more potent activity against specific cancer cell lines than standard treatments. For instance, one study highlighted a Mannich base exhibiting potent activity against gastric cancer NUGC, surpassing the efficacy of the standard CHS 828, with minimal impact on normal fibroblast cells (Abdo & Kamel, 2015).

Antimicrobial Activity

Compounds incorporating 1,2,4-triazole and oxadiazole units have been synthesized and evaluated for their antimicrobial activities. These compounds have shown varying degrees of effectiveness against a range of microbial strains. For example, some newly synthesized compounds demonstrated good to moderate antimicrobial activity, highlighting the potential of these chemical structures in developing new antibacterial agents (Bayrak et al., 2009).

Molecular Synthesis and Characterization

The synthesis of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings has been explored, resulting in the creation of new N- and S-substituted derivatives. These compounds are characterized by their complex structures and potential for various biological activities. The structural elucidation of these compounds is crucial for further exploration of their pharmacological applications (El‐Sayed et al., 2008).

Synthesis of Schiff Bases and Mannich Bases

The synthesis of Schiff and Mannich bases incorporating pyridyl and triazole rings has been investigated for their antibacterial activities. These studies provide insights into the structural requirements for antimicrobial efficacy and the potential of these compounds in the development of new antimicrobial agents (Hu et al., 2005).

Propriétés

IUPAC Name |

5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N7O/c17-16(18,19)10-4-1-5-11(7-10)26-13(20)12(23-25-26)15-22-14(24-27-15)9-3-2-6-21-8-9/h1-8H,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQUSFDLSXOHMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)

![9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)

![N-[2-[Benzyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2492812.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492821.png)